Molecular Structure and Physicochemical Advantages for Assay Design
TRPA1-IN-1 (C19H17ClN6O3, MW 412.83) possesses a unique chemical architecture that distinguishes it from earlier TRPA1 antagonists. The compound features a tetrahydrofuran (THF) ring linking a 4-chlorophenyl group to a 1,2,4-oxadiazole, which is further connected to a methylxanthine core . This specific scaffold is absent in the widely-used comparator HC-030031, which is based on a simple theophylline acetamide structure lacking the THF linker and oxadiazole elements that confer metabolic stability advantages to the THF series .
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | C19H17ClN6O3, MW 412.83, containing tetrahydrofuran linker and 1,2,4-oxadiazole |
| Comparator Or Baseline | HC-030031: C18H21N5O3, MW 355.39, theophylline acetamide scaffold lacking THF linker |
| Quantified Difference | Distinct scaffold; TRPA1-IN-1 incorporates a THF linker and oxadiazole absent in HC-030031 |
| Conditions | Structural comparison using IUPAC name and SMILES from vendor CoA |
Why This Matters
The structural novelty of TRPA1-IN-1's THF-based scaffold directly impacts binding mode and metabolic stability, making it a preferred chemical probe for studies requiring a defined, non-electrophilic TRPA1 antagonist scaffold distinct from theophylline-derived chemotypes.
- [1] Terrett, J. A.; Chen, H.; Shore, D. G.; et al. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. J. Med. Chem. 2021, 64 (7), 3843–3869. View Source
